molecular formula C23H34O6 B1218876 Strophanthidol CAS No. 560-54-3

Strophanthidol

Cat. No. B1218876
CAS RN: 560-54-3
M. Wt: 406.5 g/mol
InChI Key: ZNDMLUUNNNHNKC-HZXDTFASSA-N
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Description

Synthesis Analysis

Strophanthidol synthesis involves complex chemical processes. A notable example is the 16-step synthesis from a commercially available steroid, featuring selective reduction and a one-pot introduction of hydroxyl groups (P. Kočovský & I. Stieborová, 1989). Additionally, derivatives like 3-epistrophanthidin and 3-epistrophanthidol have been synthesized from strophanthidin and strophanthidol, confirming their identity with natural aglycones (I. Makarevich, 2004).

Molecular Structure Analysis

The molecular structure of strophanthidol has been elucidated through various analytical techniques. A study detailed the conformation of the lactone ring in the crystal structure of strophanthidin, providing insights into the geometric parameters and molecular interactions (E. Höhne & I. Seidel, 1978).

Chemical Reactions and Properties

Strophanthidol undergoes several chemical reactions, including autoxidation leading to novel cardenolides and rearrangement reactions involving the loss of carbon dioxide (A. V. Wartburg, J. Binkert, & E. Angliker, 1962). Glycosylation reactions of cardenolides also reveal the formation of various by-products, shedding light on the chemical behavior of strophanthidol derivatives (N. S. Pal'yants & N. K. Abubakirov, 1981).

Physical Properties Analysis

Research into the physical properties of strophanthidol, such as its crystalline form and stability in aqueous solutions, has provided important insights for its clinical use. Studies have investigated the deterioration of crystalline strophanthin (a related compound) in aqueous solutions, highlighting stability issues relevant to strophanthidol (R. Levy & G. E. Cullen, 1919).

Chemical Properties Analysis

The chemical properties of strophanthidol include interactions with other molecules and its behavior under various conditions. LC-ESI-MS/MS characterization of strophanthin-K, a mixture containing strophanthidol, illustrates its complex composition and degradation pathways under acidic and basic conditions, contributing to the understanding of strophanthidol's chemical properties (G. Grosa, G. Allegrone, & E. Del Grosso, 2005).

Scientific Research Applications

  • Specific Scientific Field : Medicinal Chemistry and Pharmacology .
  • Summary of the Application : Strophanthidol is a cardiotonic steroid, a large family of natural products with a diverse range of biological activities . It has been evaluated as a potential therapeutic agent in a variety of studies due to its wide spectrum of biological activities .
  • Methods of Application or Experimental Procedures : A single pot protocol for the selective introduction of unprotected sugars to the C3 position of the cardiotonic steroid strophanthidol has been described . This involves the use of traceless protection with methylboronic acid that blocks the C5 and C19 hydroxyls by forming a cyclic boronic ester, followed by in situ glycosylation and a work up with ammonia in methanol to remove the boronic ester and the carbohydrate ester protecting groups .
  • Results or Outcomes : These reactions proceed with high levels of regiocontrol (>20:1 rr) in the presence of three other hydroxyl functionalities including the C19 primary hydroxyl group and could be applied to different sugars to provide the deprotected cardiac glycosides upon work up (5 examples, 77–69% yield per single operation) .

Safety And Hazards

The safety and hazards information related to Strophanthidol can be found in the referenced sources .

Future Directions

Due to their wide spectrum of biological activities including cardiotonic, anticancer, anti-viral, immunoregulatory, neural outgrowth differentiative, anti-inflammatory, and anti-hypertensive, cardiotonic steroids like Strophanthidol have been evaluated as potential therapeutic agents in a variety of recent studies . An overwhelming amount of data (including several clinical trials) indicates that cardiotonic steroids hold great potential as the therapeutics for treating cancer .

properties

IUPAC Name

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O6/c1-20-6-3-17-18(4-8-22(27)11-15(25)2-7-21(17,22)13-24)23(20,28)9-5-16(20)14-10-19(26)29-12-14/h10,15-18,24-25,27-28H,2-9,11-13H2,1H3/t15-,16+,17-,18+,20+,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDMLUUNNNHNKC-HZXDTFASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317315
Record name Strophanthidol
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Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Strophanthidol

CAS RN

560-54-3
Record name Strophanthidol
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Record name Strophanthidol
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Record name Strophanthidol
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Record name Strophanthidol
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Record name (3β,5β)-3,5,14,19-tetrahydroxycard-20(22)-enolide
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Record name STROPHANTHIDOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
457
Citations
WJ Zuo, WH Dong, YX Zhao, HQ Chen, WL Mei… - Phytochemistry …, 2013 - Elsevier
… as strophanthidol-3-O-β-d-glucopyranosyl-(1 → 4)-6-deoxy-β-d-allopyranoside (1) and strophanthidol-3-… The structures of the new compounds were identified as strophanthidol-3-O-β-d-…
Number of citations: 17 www.sciencedirect.com
M EHRENSTEIN, HC NEUMANN - The Journal of Organic …, 1951 - ACS Publications
In a previous publication (1) it was shown that on treating ethyl 3/3, 5, 19-trihydroxyetiocholanate (X) with Raney nickel in the presence of cyclohexanone, a substantial part of the …
Number of citations: 4 pubs.acs.org
CP Balant, M Ehrenstein - The Journal of Organic Chemistry, 1952 - ACS Publications
… form, strophanthidol (I) was selected as a suitable and easily accessible starting material. In an earlier publication (1) the oxidation in acetone solution of strophanthidol … to strophanthidol …
Number of citations: 7 pubs.acs.org
NS Pal'yants, NK Abubakirov - Chemistry of Natural Compounds, 1981 - Springer
… in nitromethane on strophanthidol. We have previously reported the synthesis of strophanthidol 3,19-bis-aL-rhamnoside (IV) by the condensation of strophanthidol with the rhamnose …
Number of citations: 1 link.springer.com
P Kočovský, V Černý - Collection of Czechoslovak Chemical …, 1980 - cccc.uochb.cas.cz
… In order to verify this assumption we used this method for the preparation of 14-deoxy-14cx-strophanthidol (1), a model compound that is closely related to the naturally occurring …
Number of citations: 1 cccc.uochb.cas.cz
AB Gallagher - 2006 - ukzn-dspace.ukzn.ac.za
Two South African medicinal plants, Strophanthus speciosus and Eucomis montana, were investigated phytochemically. From Strophanthus speciosus a cardenolide, neritaloside, was …
Number of citations: 1 ukzn-dspace.ukzn.ac.za
DN Knittel, P Lorenz, U Huber, FC Stintzing… - … für Naturforschung C, 2016 - degruyter.com
… More than 20 cardenolides were tentatively assigned in the seed extracts including strophanthidin, strophanthidol, periplogenin and strophanthidinic acid aglycones, carrying various …
Number of citations: 8 www.degruyter.com
SM Kupchan, M Mokotoff, RS Sandhu… - Journal of Medicinal …, 1967 - ACS Publications
A number of new synthetic derivatives of the cardenolide, strophanthidin, have been prepared in an attempt to delineate and compare the structural requirements for activity in three …
Number of citations: 37 pubs.acs.org
VN Gupta, M Ehrenstein - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
As continuation of our early research on the synthesis of steroid hormone analogues of the 14β,17α-pregnane series (1–5,7), the conversion of 17α-strophanthidol (5) into 14,19-…
Number of citations: 4 cdnsciencepub.com
RE Thomas, BF Roth-Schechter… - Journal of medicinal …, 1970 - ACS Publications
Strophanthidin 3-bromoacetate (SinBA) and strophanthidol 3-bromoacetate-19-H1 23(SolBa-H3) were syn-thesized in order to establish their pharmacological activity as well as to …
Number of citations: 6 pubs.acs.org

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